molecular formula C20H23N3O6 B3422000 L-glutamyl-L-glutamic acid 2-naphthylamide CAS No. 23645-15-0

L-glutamyl-L-glutamic acid 2-naphthylamide

Cat. No. B3422000
CAS RN: 23645-15-0
M. Wt: 401.4 g/mol
InChI Key: FISYZJITBVGXRR-HOTGVXAUSA-N
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Description

L-glutamyl-L-glutamic acid 2-naphthylamide is an L-glutamine derivative that is the amide obtained by formal condensation of the γ-carboxy group of L-glutamic acid with the amino group of 2-naphthylamine . It has a role as a chromogenic compound .


Synthesis Analysis

The synthesis of this compound (γ-Glu-Glu) was characterized for its activity on cultured neurons . It’s likely that these compounds are yielded by the action of two enzymes: either gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) .


Molecular Structure Analysis

The molecular formula of this compound is C20H23N3O6 . It has an average mass of 401.413 Da and a monoisotopic mass of 401.158691 Da .


Chemical Reactions Analysis

This compound is involved in many metabolic processes. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .


Physical And Chemical Properties Analysis

The average mass of this compound is 271.314 Da and its monoisotopic mass is 271.132080 Da .

Scientific Research Applications

Enzymatic Activity and Hormonal Effects

  • Nagatsu & Hara (1968) found that the enzyme activity for the hydrolysis of arginyl or lysyl β-naphthylamide was decreased by the injection of parathormone, demonstrating the enzyme's sensitivity to hormonal regulation and its potential role in metabolic pathways (Nagatsu & Hara, 1968).

Biochemical Analysis and Synthesis

  • Orłowski & Szewczuk (1962) provided a method for synthesizing γ-L-glutamyl-α- and β-naphthylamide and for determining γ-glutamyl transpeptidase activity, highlighting the compound's utility in biochemical assays and research (Orłowski & Szewczuk, 1962).

Histochemical Applications

  • Gossrau (1976) discussed the enzyme's intracellular localization in kidney and intestinal structures, providing insights into its biological functions and potential for histochemical applications (Gossrau, 1976).

Material Science and Organogel Formation

  • Li, Wang, & Liu (2007) explored the use of L-glutamic acid-based dendritic compounds for organogel formation under ultrasound, indicating the compound's potential in material science for creating structured gels with specific properties (Li, Wang, & Liu, 2007).

Metabolic Engineering and Production

  • Yasueda (2014) discussed the overproduction of L-glutamate in Corynebacterium glutamicum, demonstrating the significance of metabolic pathway design and enzyme engineering in enhancing production efficiency of commercially valuable amino acids (Yasueda, 2014).

Safety and Hazards

As for the safety and hazards of L-glutamyl-L-glutamic acid 2-naphthylamide, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . Also, ingestion and inhalation should be avoided .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c21-15(7-9-17(24)25)19(28)23-16(8-10-18(26)27)20(29)22-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,21H2,(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISYZJITBVGXRR-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23645-15-0
Record name 23645-15-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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